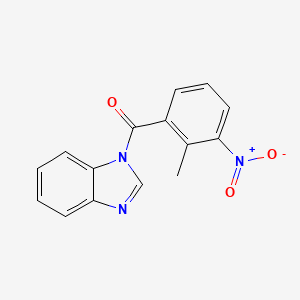

![molecular formula C24H31N5O B5507537 1-(3-吗啉-4-基丙基)-3-(2-苯乙基)-1,2,3,4-四氢[1,3,5]三嗪并[1,2-a]苯并咪唑](/img/structure/B5507537.png)

1-(3-吗啉-4-基丙基)-3-(2-苯乙基)-1,2,3,4-四氢[1,3,5]三嗪并[1,2-a]苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

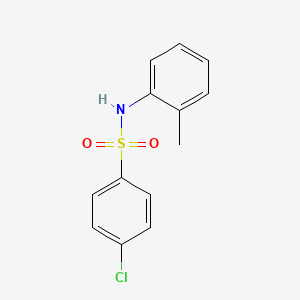

This compound belongs to a class of chemicals that incorporate multiple heterocyclic systems, such as morpholine, benzimidazole, and triazino moieties. These systems are often explored for their potential biological activities and chemical properties, offering a wide range of applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions starting from benzimidazole derivatives. For instance, compounds like 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole have been synthesized through a series of reactions that include nitro reduction, cyclization, and alkylation, showcasing the complexity and specificity required in synthesizing these molecules (Rewcastle et al., 2011).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives often features a planar benzimidazole core with various substituents that can significantly affect the compound's physical and chemical properties. X-ray crystallography studies on similar compounds reveal specific conformations and substituent effects on the overall molecular geometry, which are crucial for understanding their reactivity and interaction with biological targets (Yoon et al., 2011).

科学研究应用

抗肿瘤活性

苯并咪唑衍生物已显示出对各种人类癌细胞系有希望的抗肿瘤活性。三氨基取代的 1,3,5-三嗪和嘧啶衍生物的合成,包括苯并咪唑基和吗啉基,已证明具有显着的抗肿瘤作用。这些化合物已在人类癌细胞系和小鼠白血病细胞系上进行测试,表现出有效的抗肿瘤活性,而没有显着的芳香酶抑制活性 (Matsuno 等,2000)。

缓蚀作用

苯并咪唑衍生物也因其缓蚀性能而被研究。例如,某些合成的苯并咪唑衍生物已显示出有效抑制 N80 钢在盐酸中的腐蚀。这些抑制剂通过在钢表面形成保护层起作用,显着降低腐蚀速率。这些抑制剂的有效性已通过各种技术评估,包括失重测量、动电位极化和电化学阻抗谱 (Yadav 等,2016)。

抗菌和抗真菌活性

苯并咪唑衍生物已被合成并评估其抗菌和抗真菌活性。这些化合物已显示出对各种细菌和真菌菌株的有效性。苯并咪唑衍生物的结构修饰一直是增强其生物活性的关键重点。研究包括合成具有显着广谱抗菌活性的新型二足-苯并咪唑衍生物,对抗菌和真菌培养物 (Padalkar 等,2014)。

糖原磷酸化酶抑制

苯并咪唑衍生物的另一个应用是抑制糖原磷酸化酶,这是 2 型糖尿病治疗的目标。一些衍生物已被合成并评估其抑制糖原磷酸化酶的能力,显示出有希望的结果。这项研究有助于开发用于管理血糖水平的新型治疗剂 (Schweiker 等,2014)。

抗癌特性

苯并咪唑衍生物也因其抗癌特性而被探索。这些化合物的开发和合成已导致鉴定出对癌细胞系具有细胞毒性作用的分子,例如人乳腺腺癌和人卵巢癌。该领域的研究所旨在发现具有更高功效和选择性的新型抗癌剂 (Hsieh 等,2019)。

属性

IUPAC Name |

4-[3-[3-(2-phenylethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl]propyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O/c1-2-7-21(8-3-1)11-14-27-19-28(13-6-12-26-15-17-30-18-16-26)24-25-22-9-4-5-10-23(22)29(24)20-27/h1-5,7-10H,6,11-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSCVEJHXGTEDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2CN(CN3C2=NC4=CC=CC=C43)CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(3-Phenethyl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-1-yl)propyl]morpholine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5507463.png)

![2-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5507484.png)

![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5507490.png)

![3-(2-{4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5507495.png)

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B5507516.png)

![N-[1-(hydroxymethyl)cycloheptyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5507527.png)

![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)

![2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5507560.png)

![(4aS*,8aS*)-2-[3-(3-hydroxy-3-methylbutyl)benzoyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5507568.png)